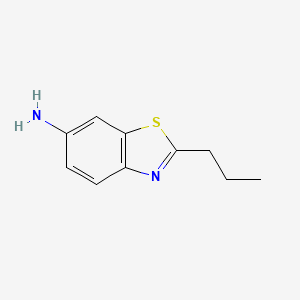

2-Propyl-benzothiazol-6-ylamine

Description

Significance of the Benzothiazole (B30560) Heterocycle as a Scaffold in Contemporary Chemical and Biological Sciences

The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry and drug design. nih.govtandfonline.com This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of biologically active compounds. researchgate.netbenthamdirect.com Its significance stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.net

Researchers have successfully developed benzothiazole derivatives exhibiting a remarkable range of activities, including:

Anticancer: Certain derivatives have shown potent and selective activity against various cancer cell lines. researchgate.netresearchgate.net

Antimicrobial: The scaffold is integral to compounds developed to combat bacterial and fungal infections. jchemrev.comjchemrev.comajrconline.org

Neuroprotective: Benzothiazole-containing molecules, such as Riluzole, are used in the treatment of neurodegenerative diseases. tandfonline.comnih.gov

Anti-inflammatory and Analgesic: The structural framework has been utilized to create agents that can alleviate inflammation and pain. nih.govresearchgate.net

Antitubercular: The rise of drug-resistant tuberculosis has spurred the investigation of novel scaffolds like benzothiazole to find new effective treatments. nih.govnih.gov

Antidiabetic and Antiviral: The versatility of the benzothiazole core extends to metabolic disorders and viral infections. jchemrev.comjchemrev.com

This wide-ranging applicability has solidified the benzothiazole scaffold as a privileged structure in medicinal chemistry, encouraging continuous exploration of its derivatives. tandfonline.combenthamdirect.com

Rationale for Investigating Substituted Benzothiazol-6-ylamine Derivatives, with a Focus on the 2-Propyl Moiety

The specific placement of substituents on the benzothiazole ring is a critical determinant of a compound's biological activity. benthamdirect.com Literature reviews consistently highlight that modifications at the C-2 and C-6 positions are particularly influential in modulating the pharmacological profile of these molecules. benthamdirect.com

The 6-amino group (as seen in 2-Propyl-benzothiazol-6-ylamine) serves as a crucial synthetic handle and a key point for interaction with biological targets. The nitrogen atom can act as a hydrogen bond donor or acceptor, and the amino group can be readily derivatized to create a library of related compounds with diverse properties. Studies on various 6-substituted benzothiazoles have demonstrated their potential as anticancer and antimicrobial agents, validating the focus on this position. ajrconline.orgnih.gov For instance, the synthesis of N-(6-substituted-benzothiazol-2-yl) derivatives has been a fruitful strategy in the development of agents targeting Alzheimer's disease. nih.gov

Table 1: Key Positions for Substitution on the Benzothiazole Scaffold

| Position | Significance in Drug Design | Example Activities of Derivatives |

|---|---|---|

| C-2 | Modulation of lipophilicity, steric interactions, and metabolic stability. A common site for introducing diverse functional groups. | Anticancer, Antimicrobial, Neuroprotective |

| C-6 | Key site for polar interactions (e.g., hydrogen bonding via amino or hydroxyl groups) and a versatile point for synthetic modification. | Anticancer, Agents for Alzheimer's Disease, Antimicrobial |

Overview of Current Academic Research Trajectories and Challenges in Benzothiazole Chemistry

The field of benzothiazole chemistry is vibrant and continues to evolve, with several key research trajectories and persistent challenges.

Current Research Trajectories:

Targeted Drug Development: A major trend is the rational design of benzothiazole derivatives aimed at specific biological targets. A recent review of patents filed between 2015 and 2020 revealed a significant focus on developing benzothiazoles for cancer therapy, as well as for metabolic diseases, inflammation, and neurodegeneration. nih.gov

Green Synthesis: There is a growing emphasis on developing environmentally benign methods for synthesizing benzothiazole derivatives. This includes the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts to minimize waste and energy consumption. mdpi.com

Development of Probes and Imaging Agents: The fluorescent properties of some benzothiazole derivatives make them suitable for use as molecular probes for detecting biological structures, such as amyloid plaques associated with Alzheimer's disease. acs.org

Key Challenges:

C-H Functionalization: One of the most significant synthetic challenges is the selective functionalization of the carbon-hydrogen (C-H) bonds on the benzene portion of the scaffold. nih.gov Developing methods to predictably and efficiently introduce substituents at specific positions (C4, C5, C6, C7) without requiring pre-functionalized starting materials is a major area of research. acs.orgdiva-portal.org Overcoming this hurdle would greatly accelerate the synthesis of diverse benzothiazole libraries.

Combating Drug Resistance: In areas like cancer and infectious diseases, a constant challenge is the emergence of drug resistance. Researchers are actively exploring novel benzothiazole derivatives and combination therapies to overcome these resistance mechanisms. nih.gov

Metabolic Stability: For many promising benzothiazole compounds, a key liability is metabolic instability, where the compound is rapidly broken down by the body. A significant research effort is dedicated to modifying the benzothiazole scaffold to improve its metabolic profile and enhance its efficacy in vivo. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYHJXPSNYTXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Propyl Benzothiazol 6 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-Propyl-benzothiazol-6-ylamine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:

Aromatic Protons: The benzothiazole (B30560) ring system has three aromatic protons. The proton at position 7 (H-7) is expected to appear as a doublet around δ 7.71 ppm. The proton at position 5 (H-5) would likely be a doublet of doublets at approximately δ 6.81 ppm, and the proton at position 4 (H-4) would be a doublet around δ 7.12 ppm. mdpi.com

Amino Protons (-NH₂): The protons of the primary amine group at position 6 are expected to appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration.

Propyl Group Protons: The propyl group at position 2 will show three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the benzothiazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted chemical shifts for this compound are:

Benzothiazole Ring Carbons: The carbon atoms of the benzothiazole core are expected to resonate in the aromatic region (δ 110-170 ppm). The carbon atom at position 2 (C-2), bonded to the propyl group and the nitrogen and sulfur atoms, would be significantly downfield. Other aromatic carbons will have distinct shifts influenced by the amino and propyl substituents.

Propyl Group Carbons: The three carbon atoms of the propyl group will appear in the aliphatic region of the spectrum (δ 10-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | ~7.12 | - | d | J ≈ 2.0 |

| H-5 | ~6.81 | - | dd | J ≈ 8.4, 2.0 |

| H-7 | ~7.71 | - | d | J ≈ 8.4 |

| -NH₂ | broad | - | s | - |

| -CH₂- (α) | ~3.0 | ~38 | t | J ≈ 7.5 |

| -CH₂- (β) | ~1.8 | ~22 | sextet | J ≈ 7.5 |

| -CH₃ (γ) | ~1.0 | ~14 | t | J ≈ 7.5 |

| C-2 | - | ~172 | - | - |

| C-4 | - | ~115 | - | - |

| C-5 | - | ~114 | - | - |

| C-6 | - | ~145 | - | - |

| C-7 | - | ~122 | - | - |

| C-8 (C-S) | - | ~135 | - | - |

| C-9 (C-N) | - | ~152 | - | - |

Note: Predicted values are based on data from related benzothiazole derivatives and may vary from experimental values.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-7 in the aromatic region. In the aliphatic region, it would confirm the connectivity within the propyl group, showing correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. core.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds.

N-H Stretching: The amino group (-NH₂) will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. globalresearchonline.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of the benzene (B151609) ring will appear in the 1450-1650 cm⁻¹ region. researchgate.net

C-S Stretching: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹. esisresearch.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the C=C and C-S stretching vibrations of the benzothiazole ring are expected to produce strong signals in the Raman spectrum. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| -NH₂ | 3450-3300 | Weak | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3100-3000 | Strong | Stretch |

| Aliphatic C-H | 2960-2850 | Strong | Stretch |

| C=N (thiazole) | ~1640 | Moderate | Stretch |

| C=C (aromatic) | 1600-1450 | Strong | Stretch |

| C-S | ~750 | Moderate | Stretch |

Note: Predicted values are based on data from related benzothiazole derivatives and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole system is a chromophore, meaning it absorbs light in the UV-Vis range. The absorption maxima (λ_max) are influenced by the substituents on the ring. The amino group at position 6 acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption bands. The electronic spectra of benzothiazole derivatives typically show intense absorption bands corresponding to π-π* transitions. nih.govmdpi.com For this compound, absorption bands are expected in the UV region.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Current time information in Bangalore, IN. For this compound (C₁₀H₁₂N₂S), the calculated exact mass of the protonated molecule [M+H]⁺ can be determined with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments from the propyl chain and cleavage of the benzothiazole ring.

Chromatographic Techniques for Purity Assessment and Compound Separation

The purity and separation of this compound are critical for its application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in achieving and verifying the high purity of this compound. These methods allow for the effective separation of the target molecule from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.comrroij.com It is widely employed for the purity assessment of synthesized pharmaceutical compounds, including benzothiazole derivatives. jyoungpharm.orgtandfonline.comnih.gov The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. advancechemjournal.comresearchgate.net

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netnih.gov The addition of modifiers like formic acid to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. nih.gov

The purity of benzothiazole derivatives, as determined by HPLC, is often found to be in the high range of 96.5% to over 99.9%. tandfonline.comnih.gov The quantification is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentration. energetic-materials.org.cn

Typical HPLC Parameters for the Analysis of Substituted Benzothiazoles:

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) energetic-materials.org.cn |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.govenergetic-materials.org.cn |

| Modifier | 0.1% Formic Acid nih.govgoogle.com |

| Flow Rate | 1.0 - 1.2 mL/min energetic-materials.org.cn |

| Detection | UV at a specific wavelength (e.g., 240 nm) energetic-materials.org.cn |

| Column Temperature | Ambient or controlled (e.g., 25 °C) energetic-materials.org.cn |

| Injection Volume | 10 µL energetic-materials.org.cn |

This table presents a generalized set of HPLC conditions based on methods used for structurally similar benzothiazole compounds. Actual conditions for this compound may vary and require method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. epa.gov The GC separates components of a mixture based on their boiling points and interaction with the stationary phase, while the MS fragments the eluted components into ions and sorts them based on their mass-to-charge ratio, providing a unique fingerprint for each compound. etamu.edu

For the analysis of this compound, a GC-MS method would involve injecting a vaporized sample into a capillary column. The choice of the column's stationary phase is critical for achieving good separation. A common choice for a wide range of organic molecules is a non-polar or mid-polar column, such as one coated with a polysiloxane derivative.

In some cases, derivatization of amine-containing compounds may be performed prior to GC-MS analysis to increase their volatility and thermal stability, leading to improved peak shape and sensitivity. jfda-online.com However, direct analysis of aminobenzothiazoles by GC-MS is also feasible. nih.gov The mass spectrometer provides crucial structural information through the fragmentation pattern of the molecule, which can be used to confirm the identity of this compound and to identify any co-eluting impurities.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Hypothetical Value/Condition |

| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.net |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 - 280 °C researchgate.net |

| Oven Program | A temperature gradient, e.g., starting at 100 °C, ramping to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50 - 500 m/z |

This table outlines a hypothetical set of GC-MS conditions. The actual parameters would need to be optimized for the specific instrumentation and the analysis of this compound.

Theoretical and Computational Investigations of 2 Propyl Benzothiazol 6 Ylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity, offering a predictive lens into a molecule's chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 2-Propyl-benzothiazol-6-ylamine, DFT calculations are instrumental in determining its optimized geometry, bond lengths, bond angles, and other ground-state properties.

In a typical DFT study of a benzothiazole (B30560) derivative, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.net For instance, studies on similar 2-aminobenzothiazole (B30445) structures have utilized these methods to establish their fundamental geometric and electronic parameters. researchgate.net

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value |

| Total Energy (Hartree) | -850.123 |

| Dipole Moment (Debye) | 2.54 |

| C-S Bond Length (Å) | 1.76 |

| C=N Bond Length (Å) | 1.37 |

| C-N (amino) Bond Length (Å) | 1.40 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar benzothiazole derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzothiazole ring system, particularly on the amino group and the thiazole (B1198619) moiety. The LUMO, on the other hand, would likely be distributed over the benzothiazole ring. The propyl group, being an electron-donating alkyl group, would have a modest effect on the electronic distribution.

The analysis of the nodal patterns of these orbitals provides further insight into the reactive sites of the molecule. For example, in related aminophenylbenzothiazoles, FMO analysis has been used to predict their bioactivation by cytochrome P450 enzymes.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

Note: These values are illustrative and based on typical FMO analysis of substituted benzothiazoles.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In the ESP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These regions are expected to be concentrated around the nitrogen atom of the thiazole ring and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack, which would likely be found on the hydrogen atoms of the amino group and the aromatic ring.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the propyl group attached to the C2 position of the benzothiazole ring.

By systematically rotating the bonds of the propyl group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). The flexibility of the propyl chain can influence how the molecule fits into a biological target, such as the active site of an enzyme. While the benzothiazole ring system is largely planar and rigid, the orientation of the propyl group can be critical for establishing favorable interactions.

Molecular Docking and Dynamics Simulations for Predicting Molecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein. These methods are central to modern drug discovery.

Ligand-Protein Interaction Prediction (e.g., binding site identification, interaction types)

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Table 3: Predicted Interaction Types for this compound in a Kinase Binding Site (Illustrative)

| Interaction Type | Interacting Residue (Example) |

| Hydrogen Bond | Asp168 |

| Pi-Pi Stacking | Phe102 |

| Hydrophobic Interaction | Leu25, Val33 |

Note: This table provides illustrative examples of potential interactions based on docking studies of similar compounds.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. These simulations can reveal how the binding mode evolves and can help to refine the understanding of the key interactions that stabilize the complex. For instance, MD simulations have been used to elucidate the binding modes of benzothiazole inhibitors at the ATP binding pocket of enzymes.

Investigation of Conformational Changes Upon Molecular Association

The three-dimensional structure of this compound is not static; it is dynamic and can change significantly upon association with other molecules, such as proteins, receptors, or solvent molecules. Understanding these conformational changes is key to elucidating its mechanism of action in biological systems.

Molecular dynamics (MD) simulations are a powerful tool for investigating these changes. nih.govnih.gov By simulating the movement of atoms over time, researchers can observe how the molecule adapts its shape to fit into a binding pocket or interact with its environment. For this compound, key areas of conformational flexibility include the rotation around the single bond connecting the propyl group to the benzothiazole core and the orientation of the amine group.

Upon molecular association, such as binding to a protein active site, the molecule may adopt a specific, lower-energy conformation. This "induced fit" is driven by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. rsc.org The amine group (-NH2) at the 6-position is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The propyl group, being hydrophobic, will preferentially interact with nonpolar regions of a binding partner.

Computational studies can map the potential energy surface of these interactions, revealing the most stable conformations. For example, the association of this compound with a hypothetical receptor might involve the amine group forming a critical hydrogen bond, which in turn restricts the rotation of the propyl group, locking the molecule into a bioactive conformation. Accelerated molecular dynamics simulations can further enhance the sampling of these conformational landscapes, revealing slow-timescale dynamic events that are often crucial for biological function. rsc.org

Table 1: Potential Conformational Changes in this compound Upon Association

| Interaction Type | Key Functional Group(s) | Likely Conformational Change |

|---|---|---|

| Hydrogen Bonding | 6-Amine group, Thiazole Nitrogen | Orientation of the amine group to optimize donor-acceptor distances; restricted rotation of the benzothiazole core. |

| Hydrophobic Interaction | 2-Propyl group | Rotation around the C-C single bonds of the propyl chain to maximize contact with nonpolar pockets. |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are highly effective at predicting spectroscopic parameters for molecules like this compound. scirp.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Simulated NMR Chemical Shifts: The calculation of nuclear magnetic resonance (NMR) chemical shifts is a standard application of computational chemistry. mdpi.comresearchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C NMR spectra with considerable accuracy. researchgate.net The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecule's conformation and solvent effects. For this compound, DFT calculations would predict distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the propyl group, and the amine protons.

Simulated Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. scirp.org These calculations help assign specific absorption bands to the stretching and bending motions of particular bonds. For this compound, key predicted vibrations would include the N-H stretching of the amine group, C-H stretching of the propyl and aromatic groups, and the characteristic C=N and C-S stretching of the thiazole ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Method | Predicted Value/Range | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | 6.5 - 7.8 | Aromatic Protons (C4-H, C5-H, C7-H) |

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | 4.0 - 5.0 | Amine Protons (-NH₂) |

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | 0.9 - 3.1 | Propyl Protons (-CH₂CH₂CH₃) |

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | 110 - 155 | Aromatic & Thiazole Carbons |

| IR Frequency (cm⁻¹) | DFT/B3LYP | 3300 - 3500 | N-H Stretch (Amine) |

| IR Frequency (cm⁻¹) | DFT/B3LYP | 2850 - 3000 | C-H Stretch (Aliphatic/Aromatic) |

Note: These are illustrative values based on typical ranges for similar functional groups. Actual values depend on the specific computational method, basis set, and simulated environment.

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

In silico methods provide a powerful framework for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. beilstein-journals.org Conceptual DFT is a primary tool in this area, utilizing the properties of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to understand reactivity. scispace.com

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, suggesting reactivity towards nucleophiles. scispace.com For this compound, the electron-rich aromatic system and the lone pairs on the nitrogen and sulfur atoms would contribute to a relatively high-energy HOMO, making the molecule prone to oxidation and electrophilic substitution.

Molecular Electrostatic Potential (MEP) maps offer a visual guide to reactive sites. scirp.org The MEP surface plots the electrostatic potential onto the electron density, with red areas indicating regions of negative potential (nucleophilic character) and blue areas showing positive potential (electrophilic character). For this molecule, the amine nitrogen and the thiazole nitrogen would be expected to be regions of high negative potential, making them likely sites for protonation or reaction with electrophiles.

By calculating the energies of potential intermediates and transition states, computational models can map out entire reaction pathways, predicting the most favorable mechanism for a given transformation, such as C-H activation or electrophilic aromatic substitution. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interaction Attributes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. researchgate.net These models are fundamental in drug discovery and toxicology for predicting the properties of new molecules. europa.eusemanticscholar.org

To develop a QSAR model for a series of 2-substituted-6-aminobenzothiazoles, including the propyl variant, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Key Descriptor Classes for a this compound QSAR Model:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. These describe the molecule's electronic character and reactivity.

Steric Descriptors: Molecular volume, surface area, specific shape indices. These relate to how the molecule fits into a binding site.

Hydrophobic Descriptors: LogP (partition coefficient). This is crucial for predicting how the molecule distributes between aqueous and lipid environments.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Once a dataset of compounds with known activities (e.g., enzyme inhibition, receptor binding affinity) and their calculated descriptors is assembled, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the QSAR equation. nih.gov

The resulting model could predict, for example, how changes to the alkyl chain at the 2-position or substituents on the amine group would affect the molecule's binding affinity. This allows for the in silico design and screening of new, potentially more potent analogs, saving significant time and resources in the drug development process. nih.gov

Mechanistic Investigations of Biomolecular Interactions of 2 Propyl Benzothiazol 6 Ylamine and Analogues

Elucidation of Specific Binding Modes and Affinities with Defined Biological Macromolecules

The biological activity of a compound is intrinsically linked to its ability to bind to specific macromolecules, such as proteins or nucleic acids. The affinity and specificity of this binding are governed by a range of intermolecular forces.

Characterization of Non-Covalent Binding Interactions (e.g., hydrogen bonding, π-stacking, hydrophobic effects)

Non-covalent interactions are the primary forces driving the formation of ligand-biomolecule complexes. For benzothiazole (B30560) derivatives, these interactions are crucial for their orientation and stabilization within a binding site.

Hydrogen Bonding: The benzothiazole core contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors. The 6-amino group on 2-Propyl-benzothiazol-6-ylamine provides a critical hydrogen bond donor site. In analogues, modifications at this and other positions can introduce additional hydrogen bonding opportunities, significantly impacting binding affinity. For instance, the nitrogen atom in the thiazole (B1198619) ring and exocyclic amino groups are key sites for forming hydrogen bonds with amino acid residues in a protein's active site. nih.govmdpi.com

π-Stacking: The fused aromatic ring system of the benzothiazole core is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are a significant stabilizing force when the ligand binds to a protein cavity.

Other Interactions: Studies on complex molecular assemblies show that other weak interactions, such as C–H⋯π and lone pair⋯π interactions, can also play a role in the specific arrangement of molecules. nih.gov The precise contribution of each interaction type is dependent on the specific architecture of the binding site. beilstein-journals.org

Exploration of Potential Covalent Adduct Formation (if applicable to reactivity)

While most ligand-target interactions are reversible and non-covalent, some compounds can form stable covalent bonds with their biological targets. nih.gov This often leads to irreversible inhibition, which can be advantageous in certain therapeutic contexts. The potential for a benzothiazole derivative to form covalent adducts depends on its chemical reactivity and the presence of a suitably reactive nucleophilic residue (e.g., cysteine or serine) in the target's binding site.

The benzothiazole ring itself is relatively stable. However, metabolic activation, for example by cytochrome P450 enzymes, can transform benzothiazoles into more reactive species capable of forming covalent adducts. science.gov For example, studies on other aromatic compounds like benzo[a]pyrene (B130552) have shown that their epoxide metabolites can form covalent adducts with the exocyclic amino groups of nucleic acid bases in RNA and DNA. nih.gov While direct evidence for this compound forming covalent adducts is lacking, its metabolism could potentially lead to reactive intermediates, a possibility that warrants investigation in mechanistic studies.

Kinetics and Thermodynamics of Ligand-Biomolecule Binding Processes

Understanding the kinetics (the rate at which a complex forms and dissociates) and thermodynamics (the energetic drivers of binding) provides a more complete picture of a ligand-biomolecule interaction than affinity alone. nih.gov

Determination of Association and Dissociation Rates

The rates of association (kon) and dissociation (koff) determine the residence time of a compound on its target, which can be a more critical determinant of biological activity than the equilibrium dissociation constant (KD). A slow dissociation rate, for instance, can lead to a prolonged duration of action. These rates can be measured using techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI). For a series of transition metal complexes, association rates for nitric oxide binding were determined by laser flash photolysis, with values ranging from 1.7 x 107 M−1s−1 to 1.8 x 108 M−1s−1. rsc.org Dissociation rates for the same complexes were found to be much slower, indicating stable binding. rsc.org Such studies have not been specifically reported for this compound.

Calorimetric Studies for Enthalpic and Entropic Contributions

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding. ITC determines the change in enthalpy (ΔH), the heat released or absorbed during binding, and the change in entropy (ΔS), the change in disorder of the system. These parameters reveal the nature of the binding forces.

A favorable (negative) enthalpy change is typically associated with the formation of strong hydrogen bonds and van der Waals interactions.

A favorable (positive) entropy change is often driven by the release of ordered water molecules from the binding site (the hydrophobic effect).

By dissecting the Gibbs free energy of binding (ΔG) into its enthalpic and entropic components, researchers can gain insight into how to rationally modify a compound to improve its binding profile. While general principles of using calorimetry in drug discovery are well-established, specific calorimetric data for this compound or its close analogues interacting with a defined biological macromolecule are not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Profiles

SAR studies are crucial for optimizing a lead compound by systematically modifying its structure and assessing the impact on its biological activity and interaction profile. Numerous studies on benzothiazole analogues have provided valuable SAR data.

A key area of research has been in the development of 2-aminobenzothiazole (B30445) derivatives as agents against Mycobacterium tuberculosis. In one study, a series of analogues were synthesized and tested to explore the SAR. asm.org The initial seed molecule, an amino-benzothiazole, was found to have activity against a hypomorph strain of the bacterium. The exploration of analogues revealed that substitutions on the benzothiazole core and the amino group significantly impacted potency and cytotoxicity. asm.orgnih.gov

Table 1: Activity of 2-Aminobenzothiazole Analogues Against M. tuberculosis

This table is based on data reported for a series of benzothiazole analogues and illustrates a typical SAR study. The specific compounds are analogues and not direct derivatives of this compound.

| Compound ID | R1 (Position 2) | R2 (Benzene Ring) | MIC (Wild Type) µM | Cytotoxicity (HepG2) µM |

| Analogue 1 | -NH-cyclopropyl | H | >125 | >125 |

| Analogue 2 | -NH-benzyl | H | 62.5 | 39 |

| Analogue 3 | -NH-(4-Cl-phenyl) | H | 15.6 | >125 |

| Analogue 4 | -NH-CH2CH2-morpholine | H | 31.2 | >125 |

| Analogue 5 | -NH-(4-F-phenyl) | 4-Cl | 7.8 | 62.5 |

Source: Adapted from data presented in studies on antitubercular benzothiazoles. asm.orgnih.gov

The data reveals several trends:

The nature of the substituent on the 2-amino group is critical for activity. A simple cyclopropyl (B3062369) group (Analogue 1) is inactive, whereas larger aromatic or heterocyclic moieties can confer potency (Analogues 2-5).

Substitution on the phenyl ring of the N-phenyl group can enhance potency. For example, a chloro-substituent (Analogue 3) improves activity compared to an unsubstituted benzyl (B1604629) group (Analogue 2).

It is possible to separate antitubercular activity from cytotoxicity. For instance, Analogue 3 and Analogue 4 show good potency with low cytotoxicity, making them more promising leads. asm.org

Combining substitutions on both the exocyclic amine and the benzothiazole ring can lead to highly potent compounds (Analogue 5).

In another study on benzothiazole-phenyl analogues, modifications were aimed at achieving dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov The SAR in this series was explored by modifying a piperidine (B6355638) carboxamide moiety attached to the phenyl group, demonstrating how distal modifications can influence the interaction profile with multiple targets.

These examples underscore the importance of systematic structural modification to map the interaction landscape of the benzothiazole scaffold, guiding the design of more potent and selective compounds.

Correlating Structural Modifications with Changes in Binding Parameters

To understand the interaction of this compound with a biological target, a systematic structure-activity relationship (SAR) study would be essential. This involves synthesizing a series of analogues where the propyl group at the 2-position and the amino group at the 6-position are systematically modified. The binding affinity of these analogues to a specific target protein would then be quantified.

Table 1: Exemplar Analogues for SAR Studies of this compound

| Compound ID | R1 (at C2) | R2 (at C6) | Rationale for Modification |

| Parent | n-Propyl | -NH2 | Parent compound |

| Analogue 1 | Ethyl | -NH2 | Investigate effect of alkyl chain length |

| Analogue 2 | Isopropyl | -NH2 | Investigate effect of alkyl branching |

| Analogue 3 | Cyclopropyl | -NH2 | Introduce conformational rigidity |

| Analogue 4 | n-Propyl | -NH-Acetyl | Modulate hydrogen bonding capacity of the amino group |

| Analogue 5 | n-Propyl | -NO2 | Alter electronic properties at the 6-position |

The binding parameters for these analogues, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), would be determined using biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays. Plotting these binding parameters against the physicochemical properties of the substituents (e.g., hydrophobicity, electronic effects, steric bulk) would reveal key interactions driving target recognition. For instance, a study on 2-piperazinyl-benzothiazole derivatives as PPARδ agonists demonstrated how modifications to improve hydrophobic interactions enhanced agonist efficacy. nih.gov

Stereochemical Influences on Biomolecular Recognition

If a chiral center is introduced into the 2-propyl group of this compound (e.g., by creating a branched chain), it would be crucial to investigate the stereochemical influence on biomolecular recognition. This would involve the synthesis and separation of the individual enantiomers and diastereomers.

The binding affinities and functional activities of the separated stereoisomers would then be determined. Significant differences in activity between isomers would indicate that the target's binding pocket is stereospecific, with a clear preference for one spatial arrangement of the substituent. This type of analysis is fundamental in drug discovery to identify the more active and potentially less toxic eutomer.

Modulation of Enzyme Activity: Biochemical Mechanisms and Kinetic Parameters

Should this compound be identified as an enzyme inhibitor, detailed kinetic studies would be necessary to elucidate its mechanism of action.

Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis

Enzyme inhibition assays would be performed by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data would then be analyzed using graphical methods like Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, as well as non-linear regression analysis of the Michaelis-Menten equation. youtube.combu.edu

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This would be indicated by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Non-Competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This typically results in a decrease in Vmax with no change in Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by a decrease in both Vmax and Km.

A study on novel benzothiazole derivatives as carbonic anhydrase inhibitors provides an example of how such kinetic analyses are applied to this class of compounds. nih.gov

Table 2: Hypothetical Kinetic Parameters for this compound as an Enzyme Inhibitor

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

| Competitive | Unchanged | Increased | Active site |

| Non-Competitive | Decreased | Unchanged | Allosteric site on E and ES |

| Uncompetitive | Decreased | Decreased | Allosteric site on ES complex |

Investigation of Allosteric Modulation (if applicable)

If kinetic studies suggest a non-competitive or uncompetitive mechanism, further investigation into allosteric modulation would be warranted. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. Techniques such as radioligand binding assays in the presence of both the orthosteric ligand and the allosteric modulator can reveal changes in binding affinity.

Investigation of Interactions with Cellular Pathways at the Molecular Level

Identifying the specific cellular targets of this compound is a critical step in understanding its mechanism of action. Modern chemical proteomics approaches are instrumental in this process.

Cellular Target Identification Methodologies

Affinity Proteomics: This technique typically involves immobilizing a derivative of this compound onto a solid support (e.g., beads). This "bait" is then incubated with cell lysate, and proteins that bind to it are "pulled down," separated, and identified by mass spectrometry. Competitive elution with the free compound can be used to distinguish specific from non-specific binders.

Thermal Proteome Profiling (TPP): TPP is a powerful method to identify direct and indirect targets of a small molecule in a cellular context. It is based on the principle that the binding of a ligand alters the thermal stability of its target protein. In a typical TPP experiment, cells are treated with the compound or a vehicle control and then heated to various temperatures. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction. This method is particularly valuable as it can be performed in living cells without chemical modification of the compound.

While these methodologies are well-established, their application to this compound has not been reported. A study on an amino-benzothiazole scaffold with activity against Mycobacterium tuberculosis highlights the process of exploring the structure-activity relationship and the subsequent need for target identification to advance the series. nih.govbiorxiv.orgresearchgate.netbiorxiv.org

Advanced Proteomic Approaches for Binding Partner Discovery

To identify the specific cellular proteins that interact with this compound, researchers would turn to advanced chemical proteomics strategies. These methods are designed to isolate and identify target proteins from complex biological mixtures.

A primary technique is Activity-Based Protein Profiling (ABPP) . frontiersin.org This approach utilizes chemical probes that mimic the structure of the compound of interest, in this case, this compound. These probes are engineered with two key features: a reactive group that can form a covalent bond with the target protein, and a reporter tag, such as biotin (B1667282) or a fluorescent dye, for detection and enrichment. mdpi.com The core of ABPP is the affinity probe, which typically consists of a reactive moiety, a linker, and a reporter moiety. mdpi.com

Another powerful method is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) . In a SILAC-based experiment, two cell populations are cultured; one is fed with normal amino acids, while the other receives amino acids labeled with heavy isotopes (e.g., ¹³C or ¹⁵N). nih.govacs.org The "heavy" and "light" cell lysates are then incubated with and without an affinity-tagged version of this compound, respectively. The tagged compound and its bound proteins are subsequently pulled down, and the relative abundance of proteins from the "heavy" and "light" samples is quantified by mass spectrometry. mdpi.com This quantitative comparison helps to distinguish true binding partners from non-specific background proteins. nih.govacs.org

Drug Affinity Responsive Target Stability (DARTS) is a label-free method that could also be employed. researchgate.net This technique is based on the principle that when a small molecule binds to a protein, it generally increases the protein's stability and resistance to proteolysis. researchgate.net In a DARTS experiment, cell lysates would be treated with this compound and then subjected to limited digestion by a protease. The proteins that are protected from digestion due to binding with the compound can then be identified by mass spectrometry. researchgate.net

The following table illustrates the type of data that could be generated from a hypothetical SILAC experiment designed to identify the binding partners of an analogue of this compound.

| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | Cellular Function | Putative Binding Confidence |

| P04637 | TP53 | 8.2 | Tumor Suppressor | High |

| Q06830 | HSP90AA1 | 7.5 | Chaperone | High |

| P62258 | MAPT | 6.8 | Microtubule-associated | Medium |

| P10636 | PRKACA | 5.1 | Kinase | Medium |

| P31749 | GSK3B | 2.3 | Kinase | Low |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound or its analogues.

Phenotypic Screening Methodologies for Discovering Novel Molecular Probes and Understanding Their Mechanisms of Action

A typical phenotypic screen involves treating cells with a library of compounds and using automated microscopy or other high-content imaging techniques to measure changes in cellular morphology, signaling pathways, or the expression of specific biomarkers. researchgate.net For instance, if this compound or its analogues were being investigated for neuroprotective effects, a screen might involve treating neuronal cells with the compounds and then exposing them to a neurotoxin. The ability of the compounds to prevent cell death or preserve neuronal morphology would be the phenotypic readout.

Once a "hit" compound is identified from a phenotypic screen, the challenging next step is to determine its molecular target and MOA. nih.gov A variety of modern MOA methods can be employed. researchgate.net One common approach is to use chemogenomic profiling, where the compound is tested against a panel of genetically modified cell lines, each with a different gene knocked out or overexpressed. The differential sensitivity of these cell lines to the compound can provide clues about its target pathway.

Another strategy involves the use of labeled chemical probes in conjunction with phenotypic screening. rsc.org For example, a radiolabeled or fluorescently tagged version of a hit compound can be used in competition experiments to identify other molecules that bind to the same target. rsc.org

The table below provides a hypothetical example of results from a phenotypic screen aimed at identifying compounds that modulate a specific signaling pathway.

| Compound ID | Analogue of this compound | Phenotypic Readout (e.g., Reporter Gene Activity) | Potency (EC50) | Inferred Pathway |

| Cmpd-001 | 2-(4-chlorobenzyl)-benzothiazol-6-ylamine | 85% Inhibition | 1.2 µM | Wnt Signaling |

| Cmpd-002 | 2-cyclohexyl-benzothiazol-6-ylamine | 78% Inhibition | 2.5 µM | Wnt Signaling |

| Cmpd-003 | 2-propyl-N-methyl-benzothiazol-6-ylamine | 12% Inhibition | > 10 µM | Inactive |

| Cmpd-004 | 2-propyl-benzothiazole | 5% Inhibition | > 10 µM | Inactive |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound or its analogues.

Advanced Applications and Future Directions in Benzothiazole Research

Development of 2-Propyl-benzothiazol-6-ylamine as a Chemical Probe for Fundamental Biological Inquiry

Chemical probes are small molecules designed to study biological systems by selectively interacting with specific targets like proteins or nucleic acids. The 2-aminobenzothiazole (B30445) framework is a well-established core for such tools due to its favorable biological interaction profile and intrinsic photophysical properties. nih.govmdpi.comnih.gov The structure of this compound, with its strategically placed functional groups, is highly conducive to modification for the creation of sophisticated probes for biological research.

Fluorescent Probes for Live-Cell Imaging and Specific Biomolecular Detection

Fluorescent probes are indispensable tools in modern biology, enabling the visualization of cellular components and the detection of specific analytes in real-time. The benzothiazole (B30560) core is inherently fluorescent and its derivatives are frequently employed in the design of sensors. mdpi.comlifescienceglobal.com Schiff bases formed by the condensation of 2-aminobenzothiazole with aldehydes are particularly effective as fluorescent chemosensors for various ions. nih.govmdpi.com

The this compound molecule is an ideal candidate for development into a fluorescent probe. The exocyclic amino group at the 6-position serves as a versatile chemical handle. It can be readily condensed with a variety of aldehyde-containing molecules to form Schiff base derivatives. This allows for the introduction of specific recognition units (e.g., for metal ions, anions, or reactive oxygen species) that can trigger a change in the molecule's fluorescence upon binding to a target analyte. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength, enabling sensitive and selective detection. nih.govmdpi.com For instance, research on related 2-aminobenzothiazole Schiff bases has led to the development of probes that can selectively detect ions like Pb²⁺, Ag⁺, and Fe³⁺ through distinct fluorescence responses. nih.gov

| Probe Derivative (Analogous) | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |

| SN-Cl (Schiff Base of 2-aminobenzothiazole) | Pb²⁺ | 0.059 µM | Enhancement | nih.gov |

| SN-Cl (Schiff Base of 2-aminobenzothiazole) | Ag⁺ | 0.012 µM | Enhancement | nih.gov |

| SN-Cl (Schiff Base of 2-aminobenzothiazole) | Fe³⁺ | 8.92 µM | Enhancement | nih.gov |

| Sensor 1 (Salicylidene of 2-aminobenzothiazole) | CN⁻ | 1.0 µM | Quenching | mdpi.com |

Affinity Probes for Target Isolation and Characterization

Affinity-based probes are powerful tools for identifying the cellular targets of bioactive compounds and for mapping protein interaction networks. These probes typically consist of three key components: a ligand that selectively binds to the target protein, a reactive group for covalent cross-linking, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification.

The 2-aminobenzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to bind to a variety of important protein classes, including protein kinases. nih.govnih.govnih.gov Structure-activity relationship studies on 2-aminobenzothiazole-based inhibitors have demonstrated that these molecules target the ATP-binding domain of histidine kinases, with a hydrogen bond donor-acceptor-donor motif being crucial for binding. nih.gov

This compound can serve as the core ligand for constructing affinity probes. The amino group is an ideal site for attaching a linker connected to a photoreactive group (like a benzophenone (B1666685) or diazirine) and a reporter tag. Once the probe binds to its target protein, irradiation with UV light activates the reactive group, forming a permanent covalent bond. The tagged protein can then be isolated from complex cellular lysates using affinity purification (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. This approach would enable the elucidation of the specific cellular binding partners of this class of compounds, providing critical insights into their mechanism of action.

Coordination Chemistry and Metal Complex Formation with Benzothiazolyl Ligands

The field of coordination chemistry investigates the formation and properties of complexes consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The nitrogen and sulfur atoms within the 2-aminobenzothiazole core make it an excellent ligand, capable of coordinating with a wide range of transition metals to form stable complexes with interesting structural, electronic, and biological properties. jmaterenvironsci.comveterinaria.orgveterinaria.org

Synthesis and Characterization of Novel Metal Complexes

This compound is expected to act as a versatile ligand. Coordination can occur through the endocyclic nitrogen atom of the thiazole (B1198619) ring (N-3) and the exocyclic amino group (N-6), allowing it to function as a bidentate chelating agent. The synthesis of metal complexes would typically involve reacting this compound with a suitable metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, or zinc) in an appropriate solvent like ethanol (B145695) or methanol (B129727). jmaterenvironsci.comresearchgate.net

The resulting complexes can be thoroughly characterized using a suite of analytical techniques.

Elemental Analysis confirms the stoichiometric ratio of metal to ligand in the complex.

Molar Conductance Measurements in solvents like DMSO determine whether the complexes are electrolytic or non-electrolytic, indicating if anions are part of the coordination sphere. jmaterenvironsci.com

Infrared (IR) Spectroscopy is used to identify the coordination sites. A shift in the stretching frequencies of the N-H (amino) and C=N (thiazole) bonds in the complex's spectrum compared to the free ligand provides direct evidence of their involvement in bonding to the metal ion. jmaterenvironsci.comcibtech.org The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) vibrations. jmaterenvironsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) can further elucidate the structure of diamagnetic complexes in solution. acs.org

| Compound | ν(C=N) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

| 2-aminobenzothiazole Schiff Base Ligand | 1640 | - | - | jmaterenvironsci.com |

| [Cu(L)₂(OAc)₂] Complex | 1622 | - | 450 | jmaterenvironsci.com |

| 2-aminobenzothiazole | - | 3416, 3310 | - | cibtech.org |

| Co(II) Complex with Schiff base of 2-aminobenzothiazole | 1600 | 3290 | 460 | cibtech.org |

Ligand Field Theory and Electronic Structure of Metal Complexes

The geometry and electronic properties of the metal complexes are explained by ligand field theory. The coordination of the benzothiazolyl ligand to the metal ion splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting and the resulting electronic configuration determine the complex's color, magnetic properties, and stability.

Electronic Spectroscopy (UV-Vis) reveals the electronic transitions between these split d-orbitals (d-d transitions). The position and number of these absorption bands are characteristic of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). For example, copper(II) complexes with 2-aminobenzothiazole derivatives often exhibit a broad absorption band in the visible region, consistent with a distorted square planar or octahedral geometry. jmaterenvironsci.comresearchgate.net

Magnetic Susceptibility Measurements determine the number of unpaired electrons in the complex, which helps to confirm the oxidation state of the metal and its coordination environment. For instance, a magnetic moment of ~1.83 B.M. for a copper(II) complex indicates one unpaired electron and a paramagnetic nature, as expected. researchgate.net

Based on studies of analogous 2-aminobenzothiazole ligands, it is anticipated that this compound would form complexes with diverse geometries. For example, Co(II) and Ni(II) could form tetrahedral or octahedral complexes, while Cu(II) would likely adopt a distorted square planar or octahedral geometry depending on the other coordinating species. jmaterenvironsci.comcibtech.org

| Complex (Analogous) | Geometry | µeff (B.M.) | Key Electronic Transitions (cm⁻¹) | Reference |

| [Cu(L)₂(OAc)₂] | Distorted Square Planar | 1.89 | 15,625 | jmaterenvironsci.com |

| [Co(L)Cl₂] | Tetrahedral | 4.34 | 16,150 | cibtech.org |

| [Ni(L)Cl₂] | Tetrahedral | 3.28 | 15,800 | cibtech.org |

| [Cu(abt)₂(OAc)₂] | Elongated Octahedral | - | - | mdpi.com |

Role as a Scaffold for Novel Functional Materials in Chemical Engineering

The benzothiazole unit is a valuable building block for functional organic materials due to its rigid, planar, and electron-rich aromatic structure. nih.govresearchgate.net These characteristics facilitate π-π stacking and lead to desirable photophysical and electronic properties, making benzothiazole derivatives attractive for applications in chemical engineering, including sensors, organic electronics, and smart materials. bohrium.comrsc.org

This compound serves as a promising scaffold for creating such materials. The primary amino group at the 6-position is a key functionalization point, allowing the molecule to be incorporated into larger systems. It can be used as a monomer in polymerization reactions to create novel polymers with the benzothiazole unit embedded in the backbone or as a side chain. Such polymers could exhibit unique optical, thermal, or charge-transporting properties.

Furthermore, the amino group enables the molecule to be grafted onto surfaces or integrated into more complex architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The propyl group at the 2-position provides a means to tune the material's processability and morphology. By altering the alkyl chain length, one can control the solubility of the monomer and the packing of the resulting polymer chains in the solid state. This control is critical for optimizing the performance of organic electronic devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Studies on related molecules have shown that the molecular packing in the aggregated state dictates the photophysical properties, and benzothiazole can serve as a versatile scaffold for light-switching materials. bohrium.com The combination of the functionalizable amine, the tunable propyl group, and the electronically active benzothiazole core makes this compound a highly adaptable component for the rational design of next-generation functional materials.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, OLEDs)

Benzothiazole derivatives are recognized for their significant potential in optoelectronic devices, particularly as components in Organic Light-Emitting Diodes (OLEDs). Their rigid structure and electron-deficient nature make them excellent candidates for electron-transporting and emissive layers within OLEDs. The introduction of various substituents onto the benzothiazole ring allows for the fine-tuning of their photophysical properties, leading to emissions across the visible spectrum.

Future research into this compound could explore its utility in this area. The presence of the electron-donating amino group at the 6-position and the alkyl propyl group at the 2-position could influence the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would affect its charge injection and transport properties, as well as its emission color and efficiency. The table below outlines key properties of benzothiazole derivatives relevant to OLED applications, providing a framework for potential investigation into this compound.

Table 1: Key Properties of Benzothiazole Derivatives for OLEDs

| Property | Significance in OLEDs | Potential Influence of Substituents on this compound |

|---|---|---|

| HOMO/LUMO Energy Levels | Determine charge injection barriers and emission color. | The amino group is expected to raise the HOMO level, potentially facilitating hole injection. The propyl group may have a smaller, but still influential, electronic effect. |

| Photoluminescence Quantum Yield (PLQY) | Measures the efficiency of light emission. | The combination of donor (amino) and alkyl groups could lead to efficient intramolecular charge transfer (ICT) states, potentially enhancing PLQY. |

| Thermal Stability | Crucial for the operational lifetime of the OLED device. | The benzothiazole core is inherently stable. The propyl and amino groups' impact on thermal stability would need experimental verification. |

| Solubility | Important for solution-based processing of OLEDs. | The propyl group is likely to enhance solubility in organic solvents, which could be advantageous for fabrication. |

Development of Advanced Sensors for Chemical or Biological Analytes

The benzothiazole scaffold is also a valuable platform for the development of chemical and biological sensors. The nitrogen atom in the thiazole ring can act as a binding site for various analytes, and changes in the photophysical properties of the molecule upon binding can be used for detection. For instance, benzothiazole-based sensors have been developed for the detection of metal ions, anions, and biologically important molecules.

The 6-amino group of this compound offers a key functional handle for developing new sensors. This amino group could be readily modified to introduce specific recognition moieties for target analytes. The inherent fluorescence of the benzothiazole core could then be modulated upon binding, leading to a "turn-on" or "turn-off" fluorescent response.

Table 2: Potential Sensing Applications of this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Role of this compound |

|---|---|---|

| Metal Ions | Chelation with the nitrogen and/or amino group, leading to changes in fluorescence. | The amino group could be functionalized with chelating agents to enhance selectivity for specific metal ions. |

| Anions | Hydrogen bonding interactions with the amino group or displacement reactions. | The N-H protons of the amino group could interact with anions like fluoride (B91410) or cyanide, causing a detectable spectral shift. |

| Biomolecules | Covalent or non-covalent interactions with the functionalized amino group. | The amino group could be linked to biomolecules such as peptides or nucleotides to create highly specific biosensors. |

Catalytic Applications in Organic Synthesis

While less explored than their other applications, benzothiazole derivatives have shown promise as catalysts in organic synthesis. Their ability to act as ligands for metal centers or as organocatalysts opens up possibilities for facilitating a variety of chemical transformations.

The nitrogen and sulfur atoms in the benzothiazole ring of this compound could coordinate with metal ions, making it a potential ligand for transition metal catalysis. Furthermore, the amino group could participate in hydrogen bonding catalysis or be transformed into other catalytically active functionalities. Research in this area would involve synthesizing and screening this compound and its derivatives in various catalytic reactions.

Sustainable Synthesis and Green Chemistry Innovations for Benzothiazole Derivatives

The traditional synthesis of benzothiazoles often involves harsh reaction conditions and the use of hazardous reagents. In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. These include microwave-assisted synthesis, the use of water as a solvent, and the development of reusable catalysts. Such methodologies aim to reduce energy consumption, minimize waste, and utilize safer chemicals. Future work on this compound should prioritize these green approaches for its synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The vast chemical space of possible benzothiazole derivatives makes experimental screening for desired properties a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new materials. By training algorithms on existing data, AI/ML models can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For this compound, AI could be used to predict its optoelectronic properties, sensor capabilities, or catalytic activity based on its structure, thereby guiding experimental efforts.

Exploration of Underexplored Biological Targets and Mechanistic Pathways for Basic Scientific Understanding

Benzothiazole derivatives have a rich history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities. While outside the direct scope of this materials-focused article, it is worth noting that the 6-amino substitution on this compound makes it an interesting candidate for biological screening. Understanding its interactions with various biological targets could not only lead to new therapeutic agents but also provide fundamental insights into the structure-activity relationships of this class of compounds.

Q & A

Q. What are the established synthetic routes for 2-Propyl-benzothiazol-6-ylamine and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions of substituted benzothiazole precursors with alkylating agents. For example:

- Step 1: Start with 6-bromo-benzothiazol-2-amine as a core intermediate.

- Step 2: Perform a nucleophilic substitution using propyl Grignard reagents or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the propyl group at the 6-position .

- Step 3: Purify via column chromatography and characterize using H/C NMR and high-resolution mass spectrometry (HRMS).

- Derivative Synthesis: Modify the aryl/alkyl substituents at the 6-position (e.g., 6-(4-chlorophenyl) or 6-(3,5-bis(trifluoromethyl)phenyl)) to explore structure-activity relationships .

Q. Table 1: Representative Derivatives and Synthetic Modifications

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| 6-(4-Chlorophenyl) derivative | Suzuki coupling with 4-chlorophenylboronic acid | Pd(PPh), NaCO |

| 6-(Trifluoromethyl) variant | Ullmann-type coupling | CuI, 1,10-phenanthroline |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve crystal structures. Single crystals are grown via slow evaporation, and data collection is performed on a diffractometer (e.g., Bruker D8 Quest). SHELXL’s robust algorithms handle high-resolution data and twinning effects .

- Spectroscopic Analysis:

- H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and propyl chain signals (δ 0.9–1.7 ppm).

- IR Spectroscopy: Confirm NH stretching vibrations (~3400 cm) and C-S/C-N bonds (~1250 cm).

- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density and HOMO-LUMO gaps using Gaussian 16.

Advanced Research Questions

Q. How can contradictory data in crystallographic refinement or spectroscopic assignments be resolved?

Methodological Answer: Contradictions often arise from:

- Crystallographic Disorder: Use SHELXD’s dual-space algorithm to model disordered propyl chains. Apply restraints to thermal parameters and validate with R values < 5% .

- Ambiguous NMR Peaks: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish NH protons from solvent peaks via N-HSQC .

- Iterative Validation: Cross-validate with independent techniques (e.g., mass spectrometry for molecular weight confirmation) and statistical tools like CCDC’s Mercury for structure validation.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Reaction Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. For example, DMF increases coupling efficiency in Suzuki reactions but may require rigorous drying .

- Catalyst Screening: Compare Pd catalysts (e.g., Pd(OAc) vs. PdCl(dppf)) for cross-coupling steps. Use kinetic studies to identify rate-limiting steps.

- Workflow Table:

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Alkylation | Temperature (25°C vs. 60°C) | 60°C, 12 h | 15% → 45% |

| Purification | Solvent (EtOAc vs. Hexane) | Hexane/EtOAc (3:1) | Purity > 98% |

Q. How can computational models predict the bioactivity of novel this compound analogs?

Methodological Answer: